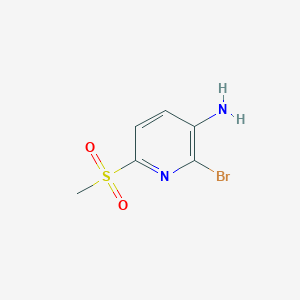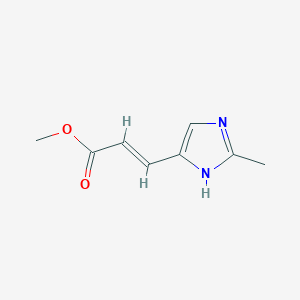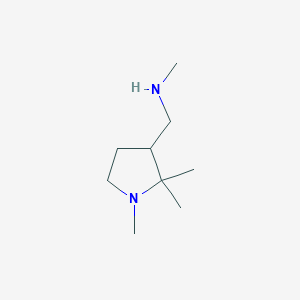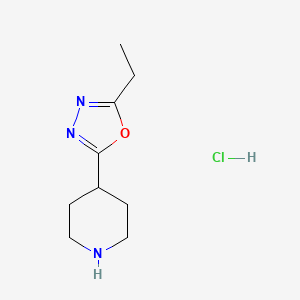![molecular formula C14H16ClNO2 B1465919 2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride CAS No. 1353502-05-2](/img/structure/B1465919.png)
2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride
Overview
Description
“2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that it has a similar structure to 4-methoxyaniline and other aniline derivatives12.
Synthesis Analysis
The synthesis of “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” is not readily available in the literature. However, the synthesis of similar compounds often involves reactions such as nitration, reduction, and etherification3.Molecular Structure Analysis
The molecular structure of “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” is not directly available. However, based on its name, it can be inferred that it contains an aniline group (a benzene ring attached to an amino group), with a methoxy group attached to the 4th carbon of the benzene ring, and another methoxy group attached to the 2nd carbon4.Chemical Reactions Analysis
The specific chemical reactions involving “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” are not readily available. However, aniline and its derivatives are known to undergo reactions such as acylation, alkylation, and diazotization5.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” are not readily available. However, it can be inferred from its structure that it is likely to be a solid at room temperature, and its solubility would depend on factors such as polarity and the presence of the hydrochloride group7.Scientific Research Applications
Fluorescence Quenching in Boronic Acid Derivatives
Research by Geethanjali et al. (2015) in the "Journal of Luminescence" explores fluorescence quenching in boronic acid derivatives using aniline as a quencher. This study reveals insights into the interaction of aniline derivatives with other molecular structures in varying alcohol environments, highlighting the role of hydrogen bonding in conformational changes of solutes (Geethanjali et al., 2015).
Synthesis of Substituted Quinolin-2-ones
Ramasamy et al. (2010) describe an efficient method for synthesizing various substituted quinolin-2-ones using substituted anilines, including 4-methoxyaniline, under different conditions. This study in the "Journal of Chemistry" provides valuable insights into the synthetic applications of aniline derivatives in creating complex organic compounds (Ramasamy et al., 2010).
Antimicrobial Activity of Quinazolinone Derivatives
Habib et al. (2013) conducted a study published in "Medicinal Chemistry Research" on novel quinazolinone derivatives synthesized using aniline derivatives, including p-methoxy aniline. Their research focused on the antimicrobial properties of these compounds, indicating the potential of aniline derivatives in developing new antimicrobial agents (Habib et al., 2013).
Synthesis and Characterization of Aryl-Pyridones
Looker and Cliffton (1986) explored the synthesis of N-aryl-γ-pyridones using aniline derivatives in aqueous hydrochloric acid. Their work, published in the "Journal of Heterocyclic Chemistry," contributes to the understanding of the synthesis of complex organic structures using aniline derivatives (Looker & Cliffton, 1986).
Safety And Hazards
The safety and hazards associated with “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” are not readily available. However, aniline and its derivatives can be hazardous and may cause health issues upon exposure8.
Future Directions
The future directions for the study and application of “2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride” are not readily available. However, aniline and its derivatives have been widely used in the synthesis of dyes, drugs, and plastics, suggesting potential areas of interest1.
Please note that the information provided is based on the limited data available and the properties of similar compounds. For a comprehensive understanding, further research and studies are required.
properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-16-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15;/h2-9H,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKTWVCMBZHHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



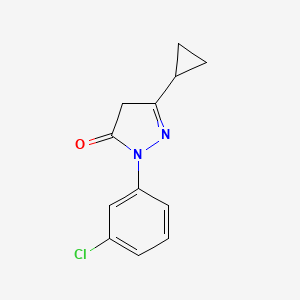
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B1465837.png)

![[1-(2-methylpropyl)-1H-imidazol-4-yl]methanol](/img/structure/B1465839.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1465840.png)
![2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B1465841.png)
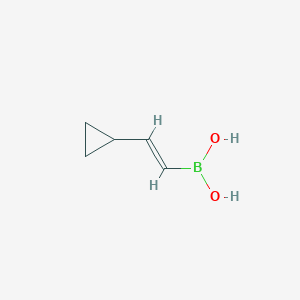
![Methyl 8-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465846.png)
![tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate-oxalate (2:1)](/img/structure/B1465849.png)
